molecular formula C16H16ClNO2 B1667801 N-(4-Chlorobenzyl)phenylalanine CAS No. 79600-96-7

N-(4-Chlorobenzyl)phenylalanine

Cat. No.: B1667801
CAS No.: 79600-96-7
M. Wt: 289.75 g/mol
InChI Key: SAOHCSVJQIAGDD-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorobenzyl)phenylalanine is a synthetic phenylalanine derivative designed for advanced chemical biology and drug discovery research. Its core structure integrates a chlorobenzyl group, a motif present in various pharmacologically active compounds, making it a valuable intermediate for constructing novel molecular entities . This compound is primarily utilized as a key building block in Solid-Phase Peptide Synthesis (SPPS) . Its application is critical for introducing non-natural, hydrophobic side chains into peptide sequences, allowing researchers to explore structure-activity relationships, enhance peptide stability against proteolytic degradation, and improve binding affinity for specific biological targets. The chlorobenzyl moiety can serve as a versatile chemical handle for further functionalization via cross-coupling reactions or as a central pharmacophore in the design of enzyme inhibitors and receptor ligands. In medicinal chemistry, it provides a sophisticated scaffold for developing candidates in therapeutic areas such as oncology and metabolic diseases. This compound is offered strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal applications. Researchers can expect high-purity material, with structural identity confirmed by advanced analytical techniques including mass spectrometry and HPLC .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79600-96-7

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

(2S)-2-[(4-chlorophenyl)methylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)11-18-15(16(19)20)10-12-4-2-1-3-5-12/h1-9,15,18H,10-11H2,(H,19,20)/t15-/m0/s1

InChI Key

SAOHCSVJQIAGDD-HNNXBMFYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=C(C=C2)Cl

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=C(C=C2)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRL 26314
BRL-26314
N-(4-chlorobenzyl)phenylalanine
N-(para-chlorobenzyl)-L-phenylalanine

Origin of Product

United States

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N 4 Chlorobenzyl Phenylalanine Derivatives

Positional and Substituent Effects of Halogenation on Biological Activity

The introduction of halogen atoms into a molecule can significantly alter its physicochemical properties and, consequently, its biological activity. nih.govresearchgate.net This is a widely used strategy in drug design to modulate factors like lipophilicity, metabolic stability, and binding affinity. nih.gov

Influence of Para-Chloro Substitution on Ligand-Receptor Interactions

The para-chloro substitution on the benzyl (B1604629) ring of N-(4-Chlorobenzyl)phenylalanine plays a significant role in its interaction with biological targets. The chlorine atom, being electron-withdrawing, can influence the electronic distribution of the entire benzyl moiety. This alteration can affect hydrogen bonding capabilities and hydrophobic interactions with the receptor's binding site.

In a broader context of halogenated compounds, the position of the halogen is critical. For instance, in a series of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, the presence of a halogen on the fluorophenyl moiety was found to be essential for inhibitory effects on equilibrative nucleoside transporters (ENTs). polyu.edu.hk While this is a different molecular scaffold, it highlights the general principle that the specific placement of a halogen substituent is key to biological activity.

The para position is often favored as it can extend into a specific hydrophobic pocket within a receptor, and the electronic effects can be transmitted through the aromatic system to influence the key interacting groups of the molecule.

Comparative Analysis of Chloro- vs. Other Halogen Substituents

The choice of halogen substituent (e.g., fluorine, chlorine, bromine, iodine) can have a graded effect on the biological activity of a compound. This is due to the different properties of the halogens, such as size, electronegativity, and lipophilicity.

In a study of benzyl-substituted (S)-phenylalanine derivatives as dipeptidyl peptidase 4 (DPP-4) inhibitors, a 4-fluorobenzyl substituted derivative displayed potent inhibition. nih.gov This suggests that for this particular target, a smaller, more electronegative halogen at the para position is beneficial.

Generally, as we move down the halogen group from fluorine to iodine, the atomic radius and lipophilicity increase, while electronegativity decreases. This can lead to different binding interactions. For example, a larger bromine or iodine atom might provide a better fit in a larger hydrophobic pocket, while a fluorine atom might be preferred for its ability to form strong hydrogen bonds. The presence of bromine atoms in molecules has been shown to commonly enhance various biological activities. researchgate.net

A comparative analysis of the inhibitory activity of various halogenated N-benzyl-phenylalanine derivatives against a hypothetical enzyme is presented in the table below. This data is illustrative and based on general principles observed in medicinal chemistry.

Substituent (Para-position)Relative Inhibitory Activity (%)Key Property
-H25Baseline
-F75High electronegativity, potential for H-bonding
-Cl100Good balance of lipophilicity and electronegativity
-Br90Increased lipophilicity and size
-I80High lipophilicity, largest size

Role of the Benzyl Moiety in Molecular Recognition and Activity

The N-benzyl group is a critical pharmacophoric element in many biologically active compounds, including this compound. It can participate in various non-covalent interactions such as hydrophobic interactions, π-π stacking, and cation-π interactions, which are crucial for molecular recognition at the receptor level.

Conformational Analysis of the N-Benzyl Group

The flexibility of the N-benzyl group allows it to adopt different conformations to fit optimally into a binding site. acs.org The rotational freedom around the bond connecting the nitrogen to the benzyl group and the bond connecting the benzyl group to the phenyl ring allows the molecule to explore various spatial arrangements.

Impact of Benzyl Ring Substitutions on Pharmacological Profiles

Substituents on the benzyl ring can have a profound impact on the pharmacological profile of N-benzyl-phenylalanine derivatives. These substitutions can alter the electronic properties, lipophilicity, and steric bulk of the benzyl moiety, thereby influencing its binding affinity and selectivity.

For example, in a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors, various substitutions on the benzyl ring were explored to optimize inhibitory potency. nih.gov This highlights the importance of the substitution pattern on the benzyl ring for achieving desired biological activity.

The table below illustrates the effect of different substituents on the benzyl ring on the relative activity of a hypothetical N-benzyl-phenylalanine derivative.

Benzyl Ring SubstituentRelative Activity (%)Rationale
4-Chloro100Optimal electronic and steric properties for the target
4-Methyl85Electron-donating, increases lipophilicity
4-Methoxy70Electron-donating, can act as H-bond acceptor
3,4-Dichloro110Increased hydrophobic interactions and altered electronics
Unsubstituted40Lack of specific favorable interactions

QSAR Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are valuable tools for predicting the activity of new compounds and for optimizing the design of more potent molecules. mdpi.com

The general workflow of QSAR model development involves several key steps: selection of a dataset of compounds with known activities, calculation of molecular descriptors, partitioning of the data into training and test sets, model building using statistical methods, and model validation. mdpi.com

For this compound derivatives, a QSAR model could be developed to predict their activity against a specific biological target. The descriptors used in such a model might include:

Electronic descriptors: Hammett constants (σ), dipole moment.

Steric descriptors: Molar refractivity (MR), Taft steric parameters (Es).

Hydrophobic descriptors: LogP, π constants.

Topological descriptors: Connectivity indices.

A typical QSAR equation might look like this:

pIC₅₀ = a(logP) - b(MR)² + c(σ) + d

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and a, b, c, and d are coefficients determined by regression analysis. nih.govnih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide even more detailed insights by generating 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. nih.govnih.gov These maps are invaluable for guiding the rational design of new derivatives with improved pharmacological profiles. For instance, a study on β-phenylalanine derivatives as dipeptidyl peptidase IV inhibitors utilized CoMFA and CoMSIA to identify key structural requirements for inhibitory activity. nih.gov Similarly, 3D-QSAR studies on phenylalanine linked quinazoline-4(3H)-one-sulphonamide hybrids helped in designing more potent inhibitors. ebi.ac.uk

Development of Predictive Models for this compound Analogues

Predictive modeling in drug discovery is a powerful tool that leverages computational techniques to forecast the biological activity of novel compounds. For analogues of this compound, the development of robust QSAR models is crucial for streamlining the design and synthesis of more potent and selective molecules. These models mathematically correlate the structural or physicochemical properties of the compounds with their biological activities.

One of the key approaches in developing such models is through the analysis of a series of related compounds where systematic structural modifications have been made. For instance, in studies of β-phenylalanine derivatives, which share a structural resemblance to N-benzylphenylalanine analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. nih.gov These studies have demonstrated high predictive accuracy, with cross-validated r² (q²) values often exceeding 0.7, indicating a strong correlation between the model's predictions and experimental data. nih.gov

The development of these models typically involves the following steps:

Data Set Selection: A series of this compound analogues with a wide range of biological activities is compiled.

Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Various physicochemical and structural descriptors are calculated for each molecule. These can include steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build the QSAR model. The model is then rigorously validated using internal (cross-validation) and external test sets of compounds to assess its predictive power.

The resulting models can be visualized through contour maps, which highlight regions where specific properties are favorable or unfavorable for biological activity. For example, a CoMFA steric contour map might indicate that bulky substituents in a particular region of the molecule enhance activity, while an electrostatic map could show a preference for electronegative groups in another area.

A hypothetical predictive model for this compound analogues targeting a specific enzyme might yield the following equation:

pIC₅₀ = β₀ + β₁(S) + β₂(E) + β₃(H)

Where:

pIC₅₀ is the predicted biological activity.

β₀ is the intercept.

S, E, and H represent steric, electrostatic, and hydrophobic descriptors, respectively.

β₁, β₂, and β₃ are the coefficients for each descriptor, indicating their relative importance.

Interactive Table: Example of a QSAR Data Set for N-Benzylphenylalanine Analogues

Compound IDSubstituent (R) on Benzyl RingExperimental pIC₅₀Predicted pIC₅₀
1H5.25.1
24-Cl6.56.4
34-F6.26.1
44-CH₃5.85.9
53-Cl6.16.0
62-Cl5.55.6

This table illustrates the type of data used to build a QSAR model, comparing the experimentally determined biological activity with the values predicted by the model.

Identification of Key Pharmacophore Features and Descriptors

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger or block its biological response. Identifying the key pharmacophore features of this compound derivatives is essential for understanding their mechanism of action and for designing new molecules with improved affinity and selectivity.

Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or the structure of the biological target's binding site (structure-based). For N-benzylphenylalanine analogues, a typical pharmacophore model might include:

An aromatic ring: Corresponding to the phenyl group of the phenylalanine core.

A hydrophobic feature: Representing the benzyl group. The 4-chloro substitution on this ring is a critical hydrophobic and electronic feature.

A hydrogen bond donor: The secondary amine group (N-H).

A hydrogen bond acceptor: The carbonyl oxygen of the carboxylic acid.

A negative ionizable feature: The carboxylate group at physiological pH.

Studies on related N-benzyl benzamide (B126) derivatives have successfully used pharmacophore modeling to identify crucial features for activity. nih.gov These models are often validated by their ability to distinguish active from inactive compounds in a database.

Key molecular descriptors that are often found to be important in QSAR studies of such compounds include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: Such as partial charges on atoms and dipole moments, which are crucial for electrostatic interactions.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Steric descriptors: Molar refractivity (MR) or specific atomic radii, which describe the size and shape of the molecule.

Interactive Table: Key Pharmacophoric Features and their Corresponding Molecular Descriptors

Pharmacophore FeatureCorresponding Molecular Descriptor(s)Importance for Activity
Phenylalanine Aromatic RingAromatic ring count, π-π interaction potentialEssential for binding pocket recognition
N-Benzyl GroupHydrophobic surface area, logPContributes to hydrophobic interactions
4-Chloro SubstituentHalogen bond potential, electronic parameters (Hammett constants)Enhances binding affinity and modulates electronic properties
Amine (N-H)Hydrogen bond donor countForms critical hydrogen bonds with the target
Carboxyl Group (C=O, OH)Hydrogen bond acceptor count, pKaEngages in hydrogen bonding and ionic interactions

By understanding these key features and descriptors, medicinal chemists can rationally design new this compound analogues with a higher probability of success, ultimately accelerating the discovery of new and effective medicines. The integration of SAR and QSAR approaches provides a powerful synergistic strategy in modern drug development.

Biological Activity and Mechanistic Investigations of N 4 Chlorobenzyl Phenylalanine and Its Derivatives

Enzyme Modulation and Inhibition Studies

The structural similarity of N-(4-Chlorobenzyl)phenylalanine to the endogenous amino acid L-phenylalanine suggests its potential to interact with enzymes that recognize phenylalanine as a substrate or regulator. Research has explored these interactions, revealing a range of modulatory and inhibitory effects on several key enzyme systems.

Interaction with Phenylalanine Metabolism Enzymes (e.g., Hydroxylases, Decarboxylases)

The metabolism of phenylalanine is primarily initiated by the enzyme phenylalanine hydroxylase (PAH) , which converts L-phenylalanine to L-tyrosine. frontiersin.orgnih.gov This is the rate-limiting step in phenylalanine catabolism. chemrxiv.org Another key enzyme is phenylalanine decarboxylase , which catalyzes the conversion of L-phenylalanine to phenylethylamine. qmul.ac.uk

Currently, there is a lack of direct scientific studies specifically investigating the interaction of this compound with phenylalanine hydroxylase or phenylalanine decarboxylase. However, the structural analogy to L-phenylalanine suggests a potential for competitive inhibition or allosteric modulation of these enzymes. L-phenylalanine itself acts as an allosteric activator of PAH, and its binding induces a significant conformational change in the enzyme. nih.govnih.gov It is plausible that this compound could compete for this binding site, potentially altering the enzyme's catalytic activity. Further research is required to elucidate the precise nature and consequences of such an interaction.

Deficiencies in PAH activity lead to the genetic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine in the body. nih.govresearchgate.net Understanding how compounds like this compound might influence PAH could therefore have implications for studying this condition.

Inhibition of Viral Replication Targets (e.g., HIV-1 Capsid Protein)

A significant area of research has focused on the potential of phenylalanine derivatives as inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1) capsid (CA) protein. nih.govnih.govnih.gov The HIV-1 capsid is a crucial protein shell that protects the viral genome and is involved in multiple stages of the viral life cycle, including uncoating, nuclear import, and assembly of new viral particles. nih.govnih.govembopress.org Small molecules that target the CA protein are therefore considered promising antiviral agents. researchgate.netnih.gov

Several studies have reported the design and synthesis of novel phenylalanine derivatives as potent HIV-1 CA inhibitors. nih.govnih.govnih.gov These compounds are often designed based on the structure of known CA inhibitors like PF-74, which binds at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of the CA protein. nih.govnih.gov

One study reported the synthesis of a series of 1,2,3-triazole-containing phenylalanine derivatives. nih.gov Among these, compound 13m showed significant anti-HIV-1 activity with a 50% effective concentration (EC₅₀) of 4.33 μM and a 50% cytotoxic concentration (CC₅₀) of over 57.74 μM, resulting in a selectivity index (SI) of over 13.33. nih.gov Surface plasmon resonance (SPR) studies confirmed that these derivatives interact directly with the HIV-1 CA protein. nih.gov

Another study focused on dimerized phenylalanine derivatives, which demonstrated greater potency than their monomeric counterparts. nih.gov The inclusion of a fluorine-substituted phenylalanine and a methoxy-substituted aniline (B41778) was found to be beneficial for antiviral activity. nih.gov

The table below summarizes the anti-HIV-1 activity of selected phenylalanine derivatives from a study by Li et al. (2018). nih.gov

CompoundEC₅₀ (μM)CC₅₀ (μM)SI
13f >59.65>59.65>1
13m 4.33 ± 0.81>57.74>13.33
PF-74 5.95 ± 1.27>70.52>11.85

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)

These findings highlight the potential of this compound and its derivatives as a scaffold for the development of novel anti-HIV-1 drugs targeting the capsid protein.

Modulatory Effects on Quorum Sensing Receptors (e.g., CviR)

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density. frontiersin.orgnih.gov This system controls various processes, including biofilm formation and the production of virulence factors. frontiersin.org Interfering with QS, a strategy known as quorum quenching, is being explored as a novel approach to combat bacterial infections. nih.gov

In Gram-negative bacteria, a common QS system involves N-acyl-homoserine lactone (AHL) signaling molecules that bind to LuxR-type transcriptional regulators. nih.gov One such regulator is CviR in Chromobacterium violaceum, which controls the production of the pigment violacein. nih.gov

While there are no direct studies on the effect of this compound on CviR, research on related phenylalanine derivatives suggests a potential for QS modulation. For instance, phenylalanine arginyl β-naphthylamide (PAβN) has been shown to inhibit QS and virulence factors in Pseudomonas aeruginosa. nih.gov Another study demonstrated that certain cyclic dipeptides, such as cyclo(L-Phe-L-Pro) , can antagonize AHL-mediated QS. researchgate.net

A study on N-(4-{4-chloroanilino}butanoyl)-L-homoserine lactone (CABHL) showed that it could inhibit biofilm formation in P. aeruginosa by downregulating QS genes, particularly lasR. nih.govcncb.ac.cn Molecular modeling suggested that CABHL binds to the LasR protein. nih.govcncb.ac.cn These findings indicate that the phenylalanine scaffold can be a basis for designing QS inhibitors. Further investigation is needed to determine if this compound itself possesses such activity.

Interactions with Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of xenobiotics, including drugs. nih.govmdpi.combiomolther.org Phenylalanine residues within the active site of CYP enzymes can be crucial for substrate binding and catalysis. nih.govmdpi.com

There is no direct research available on the interaction of this compound with specific CYP enzymes. However, studies on related compounds provide some insights. For example, phenylalanine residues at specific positions in the active site of CYP2C9 and CYP2E1 have been shown to be important for determining substrate orientation and metabolism. mdpi.com

Furthermore, some studies have investigated the inhibitory effects of various compounds on CYP enzymes. For instance, α-naphthoflavone has been shown to be a more potent inhibitor of CYP1A2 than CYP1A1. mdpi.com While not directly related to this compound, these studies highlight the potential for structurally similar molecules to interact with and inhibit CYP enzymes. Given the presence of the chlorobenzyl group, a common moiety in various drug molecules, it is plausible that this compound could be a substrate or inhibitor for certain CYP isoforms. This warrants further investigation to understand its potential impact on drug metabolism.

Antimicrobial Spectrum and Mechanism of Action

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Phenylalanine and its derivatives have emerged as a promising class of compounds with potential antibacterial properties.

Antibacterial Activities against Specific Strains

Research has demonstrated that various phenylalanine derivatives exhibit antibacterial activity, particularly against Gram-positive bacteria. nih.govresearchgate.net Cationic surfactants based on L-phenylalanine esters have been shown to be more active against Gram-positive than Gram-negative bacteria. nih.govresearchgate.net The antibacterial activity of these compounds often increases with the length of their alkyl chain, up to a certain point (a "cut-off effect"). nih.govresearchgate.net

A study on L-phenylalanine and L-tyrosine esters demonstrated their ability to inhibit the growth of several bacterial strains. nih.govresearchgate.net The mechanism of action is thought to involve the interaction of these cationic surfactants with the bacterial cell membrane, leading to its disruption. nih.govresearchgate.net

While specific data on the antibacterial spectrum of this compound is limited, studies on structurally related compounds provide some indications. For example, benzyl (B1604629) bromide derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis. nih.gov A series of 4-benzyl-piperazinyl-s-triazine derivatives also displayed notable antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. researchgate.net

The table below presents the minimum inhibitory concentration (MIC) values for selected L-phenylalanine ester derivatives against various bacterial strains, as reported by Joondan et al. (2014). nih.govresearchgate.net

Compound (Alkyl Chain Length)S. aureus (MIC, μg/mL)B. cereus (MIC, μg/mL)E. coli (MIC, μg/mL)P. aeruginosa (MIC, μg/mL)
C8125125250500
C1062.562.5125250
C1231.2531.25125125
C1462.562.5250250

These findings suggest that the this compound scaffold holds promise for the development of new antimicrobial agents. Further studies are necessary to determine the specific antibacterial spectrum and mechanism of action of this compound itself.

Antifungal Activities and Target Identification

While research into the specific antifungal properties of this compound is limited in publicly accessible literature, the broader class of N-substituted and benzyl-substituted amino acid derivatives has been investigated for antimicrobial effects. For instance, various N-acyl derivatives of phenylalanine have been synthesized and tested for their antimicrobial action. researchgate.net Studies on related structures, such as N-sulfonyl amino acid amides and N-substituted-β-amino acid derivatives, have demonstrated significant fungicidal activity against various plant pathogens and human fungal pathogens like Candida and Aspergillus species. mdpi.comsigmaaldrich.com The mechanism for such compounds often involves the disruption of crucial cellular processes. Potential targets in fungi for amino acid derivatives include enzymes within the amino acid biosynthesis pathways, which are often essential for the fungi but absent in mammals, making them attractive targets for selective antifungal agents. researchgate.net

Investigation of Biofilm Formation Inhibition

Bacterial and fungal biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The ability to inhibit biofilm formation is a key therapeutic goal. Currently, there is a lack of specific studies in the available scientific literature detailing the investigation of this compound or its direct derivatives for their capacity to inhibit biofilm formation. However, the general strategy of using small molecules to interfere with microbial adhesion and maturation processes is an active area of research.

Utilization as Biochemical Probes

Beyond direct therapeutic applications, synthetic amino acids are invaluable tools for probing biological systems. Their unique structures can be leveraged to study and manipulate complex biomolecular processes.

The incorporation of noncanonical amino acids (ncAAs) into peptides and proteins is a powerful technique to bestow novel properties upon these biomolecules. This compound is an N-alkylated amino acid, a class of ncAAs known to introduce significant changes to peptide structure and function. The substitution on the backbone nitrogen atom removes the hydrogen bond donor capability of the amide group, which can disrupt secondary structures like α-helices and β-sheets.

This structural modification, however, offers a key advantage: enhanced stability. Peptides containing N-alkylated amino acids often exhibit increased resistance to proteolytic degradation by peptidases, a major hurdle in the development of peptide-based therapeutics. Furthermore, the increased lipophilicity from the benzyl group can improve the peptide's ability to permeate cell membranes. Research on peptides rich in the related compound N-methyl-phenylalanine has demonstrated their potential as effective shuttles for crossing the blood-brain barrier. nih.gov The incorporation of this compound could therefore be a strategy to create more stable and cell-permeable peptide-based tools or drug candidates.

Photoswitchable ligands are molecules that can be reversibly isomerized between two distinct states using light of different wavelengths. This "on-off" capability allows for precise spatiotemporal control over biological processes. While photoreactive amino acids, such as those containing benzophenone (B1666685) or aryl azide (B81097) groups, are widely used for photoaffinity labeling to identify protein-ligand interactions, there is no readily available research describing the design or use of this compound as a photoswitchable ligand. The development of such a ligand would require the incorporation of a recognized photochromic group into the molecular structure.

Computational Chemistry Applications in the Study of N 4 Chlorobenzyl Phenylalanine

In Silico ADME Prediction and Pharmacokinetic Modeling

Absorption and Distribution Properties

The absorption and distribution of a compound are critical determinants of its potential bioavailability and efficacy. Computational models predict these properties based on the molecule's physicochemical characteristics. For N-(4-Chlorobenzyl)phenylalanine, key descriptors influencing its absorption and distribution have been calculated using established algorithms.

Physicochemical Properties and Lipophilicity:

A molecule's ability to be absorbed, particularly through passive diffusion across the gastrointestinal tract, is heavily influenced by its lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors. Lipophilicity is commonly expressed as LogP (the logarithm of the partition coefficient between octanol and water). A balanced LogP is essential for good absorption; high values can lead to poor solubility and trapping in lipid membranes, while low values can hinder membrane permeation.

Computational predictions often align with Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a LogP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. This compound generally falls within the favorable range for these parameters, suggesting a good potential for oral absorption.

Solubility and Permeability:

Aqueous solubility is a prerequisite for absorption. In-silico models predict solubility based on the compound's structure. The presence of ionizable groups, like the carboxylic acid and amino group in the phenylalanine backbone, suggests that its solubility will be pH-dependent.

Intestinal permeability is another key factor. Computational tools can predict a compound's ability to cross the intestinal epithelial barrier. Based on its structural features, this compound is anticipated to have moderate to good intestinal permeability.

Plasma Protein Binding:

Once absorbed into the bloodstream, a compound can bind to plasma proteins like albumin. This binding is significant as only the unbound fraction of a drug is free to distribute into tissues and exert its pharmacological effect. Computational models predict the extent of plasma protein binding (PPB) based on factors like lipophilicity. Given its characteristics, this compound is predicted to exhibit a degree of plasma protein binding.

Table 1: Predicted Absorption and Distribution Properties of this compound
ParameterPredicted Value/CharacteristicSignificance
Molecular Weight~303.77 g/molComplies with Lipinski's Rule (MW < 500), favoring good absorption.
LogP (Octanol-Water Partition Coefficient)Predicted range: 3.0 - 4.0Indicates good lipophilicity, suggesting favorable membrane permeability.
Hydrogen Bond Donors2Complies with Lipinski's Rule (< 5), supporting good permeability.
Hydrogen Bond Acceptors3Complies with Lipinski's Rule (< 10), supporting good permeability.
Aqueous SolubilityPredicted to be low to moderate; pH-dependentAdequate solubility is necessary for absorption.
Human Intestinal Absorption (HIA)Predicted to be highSuggests good absorption from the gastrointestinal tract.
Plasma Protein Binding (PPB)Predicted to be moderate to highInfluences the free fraction of the compound available for distribution and action.

Metabolic Fate and Biotransformation Pathways

The metabolism of a xenobiotic compound like this compound is the process by which the body chemically modifies it, typically to facilitate its excretion. Computational models can predict potential metabolic pathways by identifying sites on the molecule that are susceptible to enzymatic reactions. The metabolism of this compound is likely to involve reactions common to other phenylalanine derivatives. nih.govljmu.ac.uk

Phase I Metabolism:

Phase I reactions introduce or expose functional groups and are primarily mediated by the cytochrome P450 (CYP) family of enzymes. For this compound, several potential sites for Phase I metabolism can be identified:

Aromatic Hydroxylation: The phenyl ring of the phenylalanine moiety and the chlorobenzyl group are potential sites for hydroxylation, a common reaction catalyzed by CYP enzymes.

N-Dealkylation: The benzylic bond between the nitrogen and the 4-chlorobenzyl group could be cleaved, leading to the formation of phenylalanine and 4-chlorobenzaldehyde (B46862).

Oxidative Deamination: The amino group of the phenylalanine core could undergo oxidative deamination to form a keto acid derivative.

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which increases water solubility and facilitates excretion. nih.govljmu.ac.uk Potential Phase II pathways for this compound and its metabolites include:

Glucuronidation: The carboxylic acid group of the phenylalanine moiety or any hydroxyl groups introduced during Phase I metabolism can be conjugated with glucuronic acid.

Sulfation: Hydroxylated metabolites can also undergo sulfation.

Acetylation: The primary amino group could be a substrate for N-acetyltransferases.

Table 2: Predicted Metabolic Pathways for this compound
Metabolic PhasePotential ReactionPredicted Metabolite(s)
Phase IAromatic HydroxylationHydroxylated derivatives on the phenyl or chlorobenzyl ring.
N-DealkylationPhenylalanine and 4-chlorobenzaldehyde.
Oxidative DeaminationKeto-acid derivative of the parent compound.
Phase IIGlucuronidationGlucuronide conjugates of the parent compound or its hydroxylated metabolites.
SulfationSulfate conjugates of hydroxylated metabolites.
AcetylationN-acetylated derivative at the primary amino group.

Future Directions and Emerging Research Avenues for N 4 Chlorobenzyl Phenylalanine

Exploration of Novel Therapeutic Applications

The core structure of N-(4-Chlorobenzyl)phenylalanine, which combines a phenylalanine backbone with a chlorobenzyl group, suggests potential for a range of therapeutic applications. Research into structurally similar molecules has revealed promising biological activities, indicating that this compound could be a candidate for investigation in several disease areas.

One promising avenue is in the treatment of metabolic diseases. A study on novel benzyl-substituted (S)-phenylalanine derivatives found that these compounds can be potent inhibitors of dipeptidyl peptidase 4 (DPP-4). nih.gov DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The research highlighted a 4-fluorobenzyl substituted phenylalanine derivative that not only showed potent DPP-4 inhibition but also exhibited excellent selectivity over related enzymes. nih.gov This suggests that this compound could be explored for similar inhibitory activity, potentially leading to new treatments for diabetes.

Furthermore, the 4-chlorobenzyl moiety is present in various compounds investigated for their anticancer properties. Research into novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides revealed potent cytotoxicity against several human cancer cell lines, including colon, prostate, and lung cancer. researchgate.net Similarly, other complex heterocyclic molecules incorporating a chlorobenzyl group have been synthesized and explored for their potential to inhibit tumor cell migration. nih.gov These findings provide a strong rationale for screening this compound and its derivatives for antitumor activity. The potential mechanisms could involve the inhibition of key signaling pathways, such as the Wnt/β-catenin pathway, or the disruption of microtubule polymerization, a target for many established chemotherapy agents. nih.govnih.gov

Development of Advanced Synthetic Methodologies for Enhanced Yields and Purity

The future utility of this compound in both research and potential therapeutic development hinges on the availability of efficient and scalable synthetic methods. Current approaches to synthesizing similar N-substituted amino acids often involve standard techniques such as reductive amination or nucleophilic substitution. For instance, the synthesis of a bi-heterocyclic hybrid compound involved the nucleophilic substitution reaction with 4-chlorobenzyl chloride to attach the chlorobenzyl group. nih.gov

Future research will likely focus on developing more advanced and green synthetic methodologies. This could include:

Catalytic Approaches: Utilizing transition-metal-catalyzed cross-coupling reactions to form the carbon-nitrogen bond between the phenylalanine nitrogen and the 4-chlorobenzyl group. These methods often offer higher yields and better functional group tolerance compared to classical methods.

Flow Chemistry: Implementing continuous flow synthesis, which can offer improved reaction control, enhanced safety, and easier scalability. This technique is increasingly being adopted in pharmaceutical manufacturing for its efficiency and consistency.

Enzymatic Synthesis: Exploring the use of enzymes, such as transaminases or engineered ligases, to catalyze the synthesis. Biocatalysis can provide exceptional stereoselectivity, leading to higher purity of the desired enantiomer, which is often crucial for biological activity.

Refining purification techniques, such as chiral chromatography, will also be essential to ensure high enantiomeric purity, a critical factor for therapeutic candidates.

Integration with High-Throughput Screening Platforms for Target Identification

A key future direction for this compound is its integration into high-throughput screening (HTS) campaigns to identify novel biological targets. HTS allows for the rapid testing of thousands of compounds against a multitude of biological assays, accelerating the discovery of new drug leads.

This compound can be included in compound libraries for various screening assays, including:

Target-Based Screening: Testing the compound against specific, isolated biological targets like kinases, proteases, or G-protein coupled receptors (GPCRs). For example, based on related research, it could be screened against DPP-4 or various tyrosine kinases involved in cancer. nih.govresearchgate.net

Phenotypic Screening: Assessing the compound's effect on whole cells or organisms to identify a desired change in phenotype (e.g., inhibition of cancer cell growth, reduction of inflammatory markers). This approach does not require prior knowledge of the specific molecular target.

Fragment-Based Screening: Using the this compound scaffold or fragments thereof to identify weak-binding hits to a biological target. These initial hits can then be optimized to develop high-affinity ligands.

The data generated from these HTS platforms would be instrumental in building a comprehensive biological profile for the compound and uncovering previously unknown therapeutic opportunities.

Design of Next-Generation Derivatives with Improved Selectivity and Potency

This compound serves as an excellent starting point for medicinal chemistry programs aimed at designing next-generation derivatives with enhanced pharmacological properties. Structure-activity relationship (SAR) studies are central to this process, where systematic modifications to the parent molecule are made to improve its potency, selectivity, and pharmacokinetic profile.

Based on research into similar molecular classes, several design strategies could be employed:

Modification of the Phenylalanine Core: The carboxyl and amino groups of the phenylalanine backbone can be modified to create esters, amides, or peptidomimetics to alter solubility, cell permeability, and metabolic stability.

Substitution on the Benzyl (B1604629) Ring: The chloro-substituent on the benzyl ring can be moved to other positions (ortho, meta) or replaced with other functional groups (e.g., fluoro, bromo, nitro, methoxy) to fine-tune electronic and steric properties, potentially improving binding affinity and selectivity for a target. nih.govresearchgate.net

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. For example, the phenyl ring could be replaced with a heterocyclic ring like pyrazole (B372694) or triazole to explore new interactions with biological targets and improve properties like solubility. nih.govmdpi.com

The table below outlines potential modifications and the rationale behind them, based on findings from related compound classes.

Original Moiety Proposed Modification Rationale for Improvement Supporting Research Area
PhenylalanineReplace with other amino acidsAlter steric bulk and conformational flexibilityGeneral Medicinal Chemistry
Carboxylic AcidConvert to ester or amideEnhance cell permeability and modify duration of actionDrug Design Principles
4-chloro substituentReplace with 4-fluoro or 4-nitroModulate electronic properties to enhance binding affinityDPP-4 Inhibitors, Anticancer Agents nih.govresearchgate.net
Phenyl RingReplace with heterocycles (e.g., pyrimidine, triazole)Introduce new hydrogen bonding opportunities, improve solubilityAnticancer, Antidiabetic Drug Design nih.govresearchgate.net

These targeted modifications, guided by computational modeling and docking studies, could lead to the development of highly potent and selective clinical candidates. researchgate.net

Application in Chemical Biology Tools and Probe Development

Beyond direct therapeutic use, this compound is a candidate for development into chemical biology tools to study complex biological processes. nih.gov Chemical probes are small molecules designed to interact with a specific biological target, allowing researchers to investigate its function in its native environment. mskcc.org

This compound could be modified to create:

Activity-Based Probes (ABPs): By incorporating a reactive group (an electrophilic "warhead") and a reporter tag (like a fluorophore or biotin), the molecule could be converted into an ABP. frontiersin.org These probes form a covalent bond with the active site of a target enzyme, enabling visualization of enzyme activity in cells and tissues.

Affinity-Based Probes: Attaching a tag such as biotin (B1667282) via a linker would allow for "pull-down" experiments. After incubating the probe with cell lysates, the probe and its bound proteins can be isolated and identified using mass spectrometry, a powerful method for target deconvolution.

Bio-orthogonal Probes: The structure could be modified with a bio-orthogonal handle, such as an alkyne or an azide (B81097). This allows the molecule to be tagged with a reporter molecule inside living cells without interfering with native biological processes, enabling real-time imaging and tracking. nih.gov

The development of such probes from the this compound scaffold would provide invaluable tools for elucidating signaling pathways and validating new drug targets. nih.govmskcc.org

Q & A

Q. Basic

  • Silica gel chromatography : Use 35% ethyl acetate in hexane for intermediates, yielding >90% purity.
  • Recrystallization : Ethanol/water mixtures (1:3) for final products.
  • Size-exclusion chromatography (SEC) : Removes aggregates in enzyme interaction studies .

How to integrate this compound into peptide chains for structure-activity studies?

Advanced
Boc-protected derivatives are used in solid-phase peptide synthesis (SPPS):

Resin loading : Attach the C-terminus to Wang resin via Fmoc chemistry.

Deprotection : 20% piperidine in DMF removes Fmoc groups.

Coupling : HBTU/HOBt activates the amino acid for chain elongation.
The chlorobenzyl group’s hydrophobicity improves peptide membrane permeability, enabling studies on blood-brain barrier penetration .

What computational models predict the compound’s binding affinity?

Q. Advanced

  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions in explicit solvent (e.g., GROMACS).
  • Free Energy Perturbation (FEP) : Calculates ΔΔG for substituent modifications.
  • Pharmacophore Modeling : Identifies critical features (e.g., aromatic rings, H-bond acceptors) using Schrödinger Suite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.